molecular formula C29H18O8 B12507769 5,5'-(9H-Fluorene-2,7-diyl)diisophthalic acid

5,5'-(9H-Fluorene-2,7-diyl)diisophthalic acid

Cat. No.: B12507769
M. Wt: 494.4 g/mol
InChI Key: SHVNFNRBYJHTDF-UHFFFAOYSA-N
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Description

5,5’-(9H-Fluorene-2,7-diyl)diisophthalic acid: is an organic compound with the molecular formula C₂₉H₁₈O₈. It is a derivative of fluorene and isophthalic acid, characterized by the presence of two isophthalic acid groups attached to the 2,7-positions of the fluorene core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(9H-Fluorene-2,7-diyl)diisophthalic acid typically involves the reaction of fluorene derivatives with isophthalic acid derivatives under specific conditions. One common method is the condensation reaction between 2,7-dibromofluorene and isophthalic acid in the presence of a palladium catalyst. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 5,5’-(9H-Fluorene-2,7-diyl)diisophthalic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 5,5’-(9H-Fluorene-2,7-diyl)diisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,5’-(9H-Fluorene-2,7-diyl)diisophthalic acid is primarily related to its ability to interact with various molecular targets and pathways. In materials science, the compound’s rigid structure and functional groups enable it to form stable coordination complexes with metal ions, leading to the formation of MOFs with specific properties. In organic electronics, its conjugated system allows for efficient charge transport and light emission .

Comparison with Similar Compounds

Uniqueness: 5,5’-(9H-Fluorene-2,7-diyl)diisophthalic acid is unique due to its specific combination of fluorene and isophthalic acid moieties, which impart distinct structural and electronic properties. This uniqueness makes it valuable for applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C29H18O8

Molecular Weight

494.4 g/mol

IUPAC Name

5-[7-(3,5-dicarboxyphenyl)-9H-fluoren-2-yl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C29H18O8/c30-26(31)20-7-16(8-21(12-20)27(32)33)14-1-3-24-18(5-14)11-19-6-15(2-4-25(19)24)17-9-22(28(34)35)13-23(10-17)29(36)37/h1-10,12-13H,11H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)

InChI Key

SHVNFNRBYJHTDF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=C1C=C(C=C4)C5=CC(=CC(=C5)C(=O)O)C(=O)O

Origin of Product

United States

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